molecular formula C7H12Cl3F B159486 1,1,7-Trichloro-1-fluoroheptane CAS No. 1645-55-2

1,1,7-Trichloro-1-fluoroheptane

Cat. No.: B159486
CAS No.: 1645-55-2
M. Wt: 221.5 g/mol
InChI Key: OPLUKEVLAJECNW-UHFFFAOYSA-N
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Description

1,1,7-Trichloro-1-fluoroheptane is a halogenated alkane with a heptane backbone substituted by three chlorine atoms and one fluorine atom at the first carbon and an additional chlorine at the seventh carbon. Its molecular formula is C₇H₁₁Cl₃F.

Properties

CAS No.

1645-55-2

Molecular Formula

C7H12Cl3F

Molecular Weight

221.5 g/mol

IUPAC Name

1,1,7-trichloro-1-fluoroheptane

InChI

InChI=1S/C7H12Cl3F/c8-6-4-2-1-3-5-7(9,10)11/h1-6H2

InChI Key

OPLUKEVLAJECNW-UHFFFAOYSA-N

SMILES

C(CCCCl)CCC(F)(Cl)Cl

Canonical SMILES

C(CCCCl)CCC(F)(Cl)Cl

Synonyms

1,1,7-Trichloro-1-fluoroheptane

Origin of Product

United States

Comparison with Similar Compounds

1,1,1-Trifluoroheptane

Molecular Formula : C₇H₁₃F₃
Substituents : Three fluorine atoms at the first carbon.
Key Differences :

  • Halogen Type and Position : 1,1,1-Trifluoroheptane lacks chlorine atoms and has three fluorines at the first carbon, making it less dense and more thermally stable than chloro-fluoro analogs. Fluorine’s high electronegativity and small atomic radius contribute to stronger C–F bonds, enhancing chemical inertness .
  • Applications : Fluorinated alkanes like 1,1,1-Trifluoroheptane are often used as refrigerants, solvents, or intermediates in pharmaceutical synthesis due to their low reactivity and volatility .

1,1,7-Trihydroperfluoroheptanol

Molecular Formula : C₇H₅F₁₂O
Substituents : Twelve fluorine atoms distributed across the chain and a hydroxyl (-OH) group at the seventh carbon.
Key Differences :

  • Functional Group: The presence of a hydroxyl group increases polarity and solubility in polar solvents, unlike 1,1,7-Trichloro-1-fluoroheptane, which is nonpolar.
  • Halogenation : Perfluorination (all hydrogens replaced by fluorine) confers extreme chemical resistance, whereas mixed chloro-fluoro substitution may introduce selective reactivity for applications like agrochemical synthesis .

Linalool (3,7-Dimethyl-1,6-octadien-3-ol)

Molecular Formula : C₁₀H₁₈O
Substituents : A terpene alcohol with a hydroxyl group and unsaturated bonds.
Key Differences :

  • Biological Activity : Linalool exhibits anti-inflammatory and neuroprotective properties, unlike halogenated alkanes, which are typically inert but may serve as precursors in pesticidal formulations .
  • Applications : Widely used in fragrances and cosmetics, contrasting with halogenated alkanes’ roles in industrial processes .

Data Table: Comparative Analysis

Compound Molecular Formula Halogenation Pattern Functional Group Key Properties Applications
This compound C₇H₁₁Cl₃F Cl₃, F at C1; Cl at C7 None High density, moderate reactivity Potential solvent, chemical intermediate (inferred)
1,1,1-Trifluoroheptane C₇H₁₃F₃ F₃ at C1 None Low boiling point, inert Refrigerants, solvents
1,1,7-Trihydroperfluoroheptanol C₇H₅F₁₂O F₁₂, -OH at C7 Hydroxyl Highly polar, chemically resistant Specialty surfactants, coatings
Linalool C₁₀H₁₈O None Alcohol Volatile, aromatic Fragrances, anti-inflammatory agents

Research Findings and Implications

  • Reactivity : Chlorine’s larger atomic size compared to fluorine in this compound may facilitate nucleophilic substitution reactions, making it a candidate for synthesizing complex halogenated derivatives.
  • Environmental Impact : Mixed chloro-fluoro compounds often exhibit greater environmental persistence than fully fluorinated analogs, necessitating careful handling and disposal .
  • Thermal Stability : Fluorine’s bond strength in 1,1,1-Trifluoroheptane ensures higher thermal stability, whereas chlorine substituents in the target compound could lower decomposition temperatures .

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